molecular formula C9H9Cl2NO B1606956 2-chloro-N-(3-chloro-4-methylphenyl)acetamide CAS No. 99585-97-4

2-chloro-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B1606956
CAS No.: 99585-97-4
M. Wt: 218.08 g/mol
InChI Key: XHKYKSAIETVAAH-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound with the molecular formula C9H9Cl2NO and a molecular weight of 218.08 . Its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9Cl2NO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research has explored the metabolism of chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor in human and rat liver microsomes. These herbicides, including structures related to 2-chloro-N-(3-chloro-4-methylphenyl)acetamide, are used in agricultural settings and have been found to be carcinogenic in certain animal models. The metabolic pathways involve complex activation processes leading to DNA-reactive products, with variations in metabolism rates observed between human and rat liver microsomes. This suggests species-specific metabolic pathways and potential risks associated with exposure to these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Environmental Presence and Activity

Studies have documented the environmental presence and activity of chloroacetamide herbicides, including their reception in soil and their impact on water systems in agricultural areas. The distribution and degradation of these compounds in the environment, their interaction with crop residues, and their potential for leaching into groundwater highlight the environmental implications of their use. These findings underscore the need for monitoring and managing the environmental impact of chloroacetamide herbicides (Banks & Robinson, 1986).

Bioactivity and Degradation

Research on the bioactivity and degradation of these compounds, including their initial metabolism in plant seedlings and microbial degradation pathways, provides insights into mechanisms of action and potential avenues for mitigating their impact. Studies have shown that both tolerant and susceptible plant species metabolize chloroacetamide herbicides through initial conjugation with glutathione, indicating a detoxification mechanism that contributes to their selective phytotoxicity (Breaux, 1987).

Novel Applications and Therapeutic Potential

Additionally, some research has explored the synthesis of novel compounds related to this compound for potential therapeutic applications, such as antimalarial and anticancer activities. These studies highlight the chemical versatility of the chloroacetamide structure and its potential beyond herbicidal use, suggesting avenues for the development of new pharmaceuticals (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Safety and Hazards

2-chloro-N-(3-chloro-4-methylphenyl)acetamide is classified as an irritant . The safety information pictograms indicate that it may be harmful if swallowed (H302) and it may cause skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) .

Future Directions

As for future directions, it’s hard to say without more specific information on the current uses and research involving 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. It’s worth noting that this compound could be of interest in various fields of research, including proteomics .

Properties

IUPAC Name

2-chloro-N-(3-chloro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKYKSAIETVAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284882
Record name 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-97-4
Record name 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-DICHLORO-P-ACETOTOLUIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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